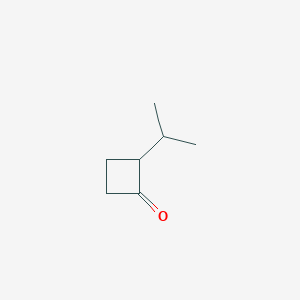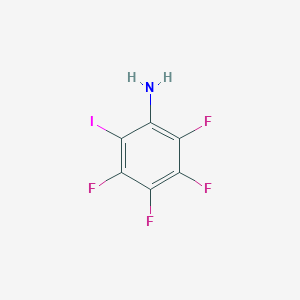
2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NAPA and is a derivative of acetamide. NAPA is synthesized by the reaction of 2-naphthol with N-(3-chloropropyl)-N-(4-phenylpiperazin-1-yl)propan-1-amine in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 2-(naphthalen-2-yloxy)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide is related to a variety of synthetic derivatives explored for their chemical and pharmacological properties. For instance, novel derivatives have been designed and synthesized from related compounds through processes such as N-chloroacetylation and N-alkylation, characterized by techniques like 1H NMR, IR, and MS to investigate their structural and functional attributes (Yang Jing, 2010).
Anticancer Potential
The compound's structural analogs have been synthesized and assessed for their anticancer capabilities. For example, derivatives synthesized through the click chemistry pathway exhibited potent inhibitory activities against various cancer cell lines, highlighting the compound's relevance in anticancer drug discovery. Some derivatives demonstrated significant cytotoxic potential against CNS, melanoma, and breast cancer panels, indicating the potential utility of these compounds in cancer treatment (Gautam Kumar Dhuda et al., 2021).
Anti-HIV Activity
Derivatives of the compound have been synthesized and screened for their inhibitory activity against HIV-1 and HIV-2 in MT-4 cells, identifying potent inhibitors that suggest a new lead in the development of antiviral agents. This highlights the compound's potential application in the treatment of HIV (Nawar S. Hamad et al., 2010).
Anti-Parkinson's Activity
Novel derivatives have been synthesized and evaluated for their anti-Parkinson's activity, demonstrating significant potential in this area. For example, thiazolidinone derivatives showed notable anti-Parkinson's activity in the 6-OHDA lesioned rat model, suggesting the therapeutic potential of these compounds in Parkinson's disease management (S. Gomathy et al., 2012).
Antiproliferative Activities
The compound's derivatives have also been explored for their antiproliferative activities against human cancer cell lines, demonstrating significant inhibitory effects and specific cytotoxicity against certain cancer types. This underscores the potential application of these derivatives in cancer therapy (I‐Li Chen et al., 2013).
Propiedades
IUPAC Name |
2-naphthalen-2-yloxy-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c29-25(20-30-24-12-11-21-7-4-5-8-22(21)19-24)26-13-6-14-27-15-17-28(18-16-27)23-9-2-1-3-10-23/h1-5,7-12,19H,6,13-18,20H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFCYRMJAPPGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429931.png)
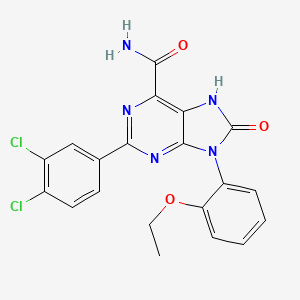

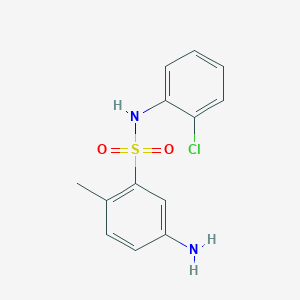
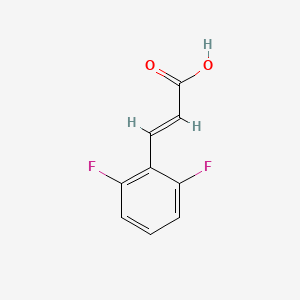
![3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2429939.png)
![7-(3-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429940.png)
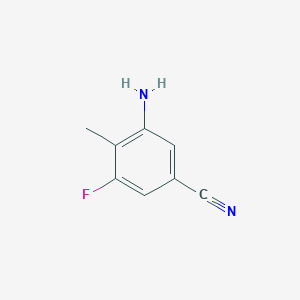
![1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
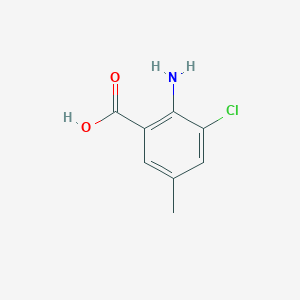
![tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2429947.png)
![6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2429948.png)
